(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester

Description

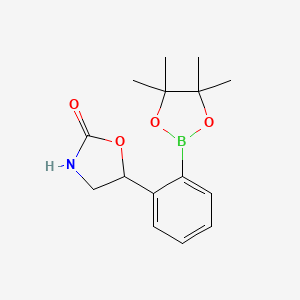

“(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester” is a boronic ester derivative characterized by a phenyl group substituted with a 2-oxooxazolidin-5-yl moiety and a pinacol boronic ester. This compound belongs to the broader class of aryl boronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation in organic synthesis .

Properties

IUPAC Name |

5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)11-8-6-5-7-10(11)12-9-17-13(18)19-12/h5-8,12H,9H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIRPYBVNPKVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3CNC(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester typically involves the reaction of (2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form boronates.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .

Major Products

The major products formed from these reactions include boronic acids, boronates, and substituted boronic esters. These products are valuable intermediates in organic synthesis and have applications in the pharmaceutical and chemical industries .

Scientific Research Applications

(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester has numerous applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of fluorescent probes and sensors for biological studies.

Mechanism of Action

The mechanism of action of (2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in the design of sensors and probes for detecting specific biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among similar boronic esters lie in the substituents on the phenyl ring and the diol used in the ester. For example:

- Indole, Quinoxaline, and Benzothiazole Derivatives: These compounds, such as 5-indole and 6-quinoxaline boronic acid pinacol esters, exhibit varying reactivities in fluorination reactions due to differences in aromatic system electron density. The 5-indole derivative achieved 80% radiochemical yield (RCY) in fluorination, outperforming quinoxaline (57%) and benzothiazole (29%) analogs .

- 2-Formylbenzeneboronic Acid Derivatives: Inhibitors of penicillin-binding protein 1b (PBP1b) like compounds 29 and 30 rely on aldehyde groups for activity, whereas acetylated derivatives (e.g., 31) are inactive.

- Methoxyethyl Phenoxy Methyl Phenyl Boronic Acids: These compounds demonstrated potent histone deacetylase (HDAC) inhibition at micromolar concentrations, suggesting that electron-donating substituents enhance target binding .

Oxidation Stability and Reactivity

The oxidation rate of boronic esters correlates with their diol component and clogP values. In aqueous H₂O₂, pinacol esters (e.g., 9a) oxidized faster (50% conversion in 10 minutes) than neopentyl glycol esters (9b, 27 minutes) or free boronic acids (10, 22 minutes).

| Compound | Diol Component | Oxidation Rate (50% Conversion) | clogP | Relative Diol Affinity | Biological Activity (CLL Cell Inhibition) |

|---|---|---|---|---|---|

| 9a (Pinacol) | Pinacol | 10 minutes | 2.3 | 12.1 | High |

| 9b (Neopentyl Glycol) | Neopentyl Glycol | 27 minutes | 3.1 | 0.30 | Moderate |

| 10 (Free Boronic Acid) | N/A | 22 minutes | 1.8 | N/A | Low |

Table 1 : Comparison of oxidation rates, physicochemical properties, and biological activity of boronic esters .

Stability and Hydrolysis

Pinacol esters are hydrolytically stable under physiological conditions but can be cleaved using oxidative agents like NaIO₄ or strong acids (e.g., 5M HCl). This stability makes them advantageous for pro-drug designs, as seen in prochelators like BSIH, which release active chelators upon ROS exposure .

Key Differentiators of the Target Compound

The 2-oxooxazolidin-5-yl group distinguishes this compound from other boronic esters by:

Biological Interactions: The oxazolidinone moiety could engage in hydrogen bonding with target proteins, similar to urea-containing peptide boronic acids .

Metabolic Stability: The rigid oxazolidinone structure may reduce metabolic degradation compared to simpler aryl boronic esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.